molecular formula C12H11FN2 B566892 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine CAS No. 1247245-81-3

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Cat. No.: B566892
CAS No.: 1247245-81-3
M. Wt: 202.232
InChI Key: MDZIEXYUPXYZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11FN2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine structure .

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-fluoro-5-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for various research and industrial applications .

Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIEXYUPXYZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718601
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247245-81-3
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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